molecular formula C20H17NO5 B1245917 Vitedoamine A

Vitedoamine A

Cat. No.: B1245917
M. Wt: 351.4 g/mol
InChI Key: QVAJYPUWQBUWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitedoamine A is a natural product found in Vitex negundo with data available.

Scientific Research Applications

Antioxidative Activity

Vitedoamine A, a compound isolated from Vitex negundo seeds, has demonstrated significant antioxidative activity. Research indicates that it possesses a stronger antioxidative effect than alpha-tocopherol, as measured by the ferric thiocyanate method. Moreover, this compound shows a high radical-scavenging impact on the stable free radical, 1,1-diphenyl-2-picrylhydrazyl, surpassing the effect of L-cysteine (Ono et al., 2004).

Nitric Oxide Scavenging Properties

Another study on Vitex negundo seeds revealed this compound's ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. This inhibition occurs in a concentration-dependent manner, suggesting its potential application in conditions where NO production is a concern (Zheng et al., 2009).

Synthetic Approach for Chemical Framework

A concise and efficient synthetic approach for the assembly of this compound's polycyclic framework has been developed. This synthesis is significant as it allows for the exploration of this compound in various scientific applications (Lamblin et al., 2007).

Analgesic Properties

This compound was identified as one of the major active constituents in Vitex negundo L. seeds with analgesic properties. It significantly inhibited chemical nociception in mice and showed notable anti-inflammatory activities, suggesting its potential use in pain management (Zheng et al., 2009).

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1,2-dihydrobenzo[f]isoindol-3-one

InChI

InChI=1S/C20H17NO5/c1-25-17-6-10(3-4-15(17)22)19-12-8-16(23)18(26-2)7-11(12)5-13-14(19)9-21-20(13)24/h3-8,22-23H,9H2,1-2H3,(H,21,24)

InChI Key

QVAJYPUWQBUWLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(CNC3=O)C(=C2C=C1O)C4=CC(=C(C=C4)O)OC

Synonyms

vitedoamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitedoamine A
Reactant of Route 2
Vitedoamine A
Reactant of Route 3
Reactant of Route 3
Vitedoamine A
Reactant of Route 4
Reactant of Route 4
Vitedoamine A
Reactant of Route 5
Reactant of Route 5
Vitedoamine A
Reactant of Route 6
Reactant of Route 6
Vitedoamine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.